![molecular formula C10H6ClNO5 B2905647 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin CAS No. 95474-12-7](/img/structure/B2905647.png)
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin
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Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin consists of a coumarin core, which is a benzopyranone, with chlorine, hydroxyl, methyl, and nitro functional groups attached. For a more detailed structural analysis, you may want to use a molecular editor or database like ChemSpider .Physical And Chemical Properties Analysis
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin has a melting point, boiling point, and density that can be found in chemical databases . For more detailed physical and chemical properties, you may want to refer to a comprehensive chemical database like ChemicalBook .Scientific Research Applications
Medical and Biomedical Research
Coumarin derivatives, including “6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .
Industrial Applications
Coumarin derivatives are attracting considerable attention due to their wide range of industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .
Drug and Pesticidal Preparations
The novel compounds of coumarin derivatives are also utilized in drug and pesticidal preparations .
Synthesis Procedures
Coumarin derivatives have been the subject of many research studies focusing on developing new and superior methods for their synthesis . The most widely used method for their synthesis is Pechmann reaction .
Trace Determination of Zirconium
“6-Chloro-3-hydroxy-7-methyl-2- (2’-thienyl)-4H-chromen-4-one” has been used in the trace determination of Zirconium .
Adsorption Mechanisms
Research has been conducted to understand the adsorption mechanisms of "6-Chloro-3-hydroxy-2- (2’-thienyl)-4H-chromen-4-one" .
properties
IUPAC Name |
6-chloro-4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO5/c1-4-2-7-5(3-6(4)11)9(13)8(12(15)16)10(14)17-7/h2-3,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXTWGOJYMQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin |
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